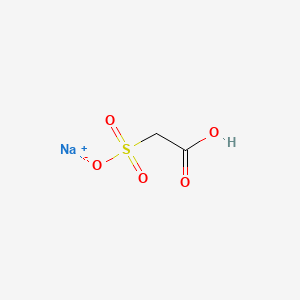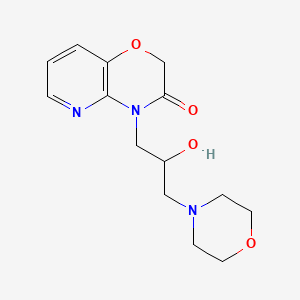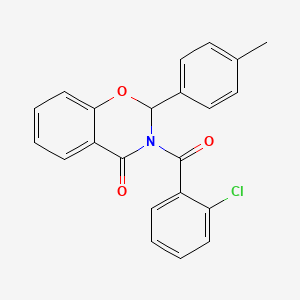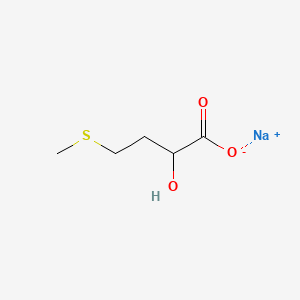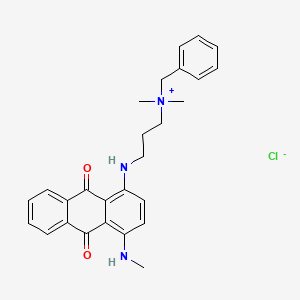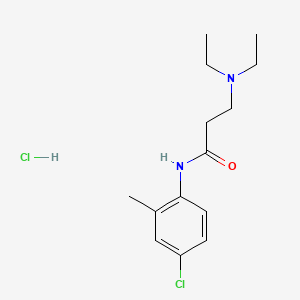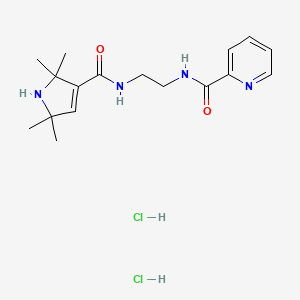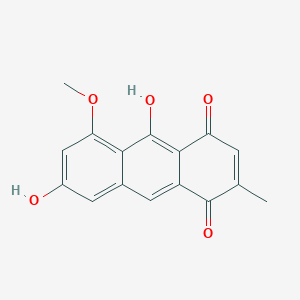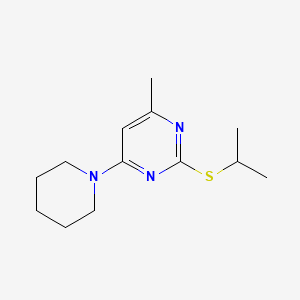
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with an appropriate alkylating agent under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methyl or piperidinyl groups using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides or amines in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of novel heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as antiviral, anticancer, and antimicrobial agents. The presence of the piperidinyl group enhances its ability to penetrate biological membranes, increasing its efficacy as a drug candidate.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial products.
Mécanisme D'action
The mechanism of action of Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The piperidinyl group enhances its binding affinity, while the methyl and thio groups contribute to its overall stability and reactivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-morpholinyl)-
- Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-pyrrolidinyl)-
- Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-azepanyl)-
Uniqueness
Pyrimidine, 4-methyl-2-((1-methylethyl)thio)-6-(1-piperidinyl)- is unique due to the presence of the piperidinyl group, which enhances its biological activity and membrane permeability. This makes it a more effective candidate for drug development compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
154496-65-8 |
|---|---|
Formule moléculaire |
C13H21N3S |
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
4-methyl-6-piperidin-1-yl-2-propan-2-ylsulfanylpyrimidine |
InChI |
InChI=1S/C13H21N3S/c1-10(2)17-13-14-11(3)9-12(15-13)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |
Clé InChI |
PNDQFQDURLQLTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SC(C)C)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


